molecular formula C9H8N2 B135205 4-Phenylimidazole CAS No. 670-95-1

4-Phenylimidazole

Cat. No.: B135205
CAS No.: 670-95-1
M. Wt: 144.17 g/mol
InChI Key: XHLKOHSAWQPOFO-UHFFFAOYSA-N
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Description

4-Phenyl-1H-Imidazole is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms. The presence of the phenyl group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-Imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of 4-Phenyl-1H-Imidazole often employs multi-step synthesis processes that ensure high yield and purity. The condensation of α-bromoketones with formamidine acetate in liquid ammonia is another useful method for synthesizing imidazole derivatives . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-Imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenylimidazoles.

Scientific Research Applications

4-Phenyl-1H-Imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-Imidazole: The parent compound without the phenyl group.

    2-Phenyl-1H-Imidazole: A similar compound with the phenyl group at a different position.

    4-Methyl-1H-Imidazole: A compound with a methyl group instead of a phenyl group.

Uniqueness: 4-Phenyl-1H-Imidazole is unique due to the presence of the phenyl group at the 4-position, which enhances its stability and reactivity compared to other imidazole derivatives. This structural feature makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .

Properties

IUPAC Name

5-phenyl-1H-imidazole
Source PubChem
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InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XHLKOHSAWQPOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

40864-48-0 (mono-hydrochloride)
Record name 4(5)-Phenylimidazole
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DSSTOX Substance ID

DTXSID30217200
Record name 4(5)-Phenylimidazole
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Molecular Weight

144.17 g/mol
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CAS No.

670-95-1
Record name 4-Phenylimidazole
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